2-(Chloromethyl)-3-methylnaphthalene

Catalog No.
S12353169
CAS No.
M.F
C12H11Cl
M. Wt
190.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-3-methylnaphthalene

Product Name

2-(Chloromethyl)-3-methylnaphthalene

IUPAC Name

2-(chloromethyl)-3-methylnaphthalene

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

InChI

InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3

InChI Key

CQHSFFQAXLUPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CCl

2-(Chloromethyl)-3-methylnaphthalene is an organic compound characterized by a naphthalene backbone with a chloromethyl group attached to the second position and a methyl group at the third position. Its molecular formula is C11H9ClC_{11}H_{9}Cl, and it has a molecular weight of approximately 192.64 g/mol. This compound is notable for its structural features that allow for various

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system allows for substitution reactions, such as Friedel-Crafts alkylation or acylation.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or hydrocarbons.

For instance, it can be synthesized from commercial menadione through specific chemical pathways involving nucleophilic attack and subsequent transformations .

Research indicates that 2-(Chloromethyl)-3-methylnaphthalene exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, compounds with similar structures have been investigated for their anticancer properties, suggesting that 2-(Chloromethyl)-3-methylnaphthalene may also possess cytotoxic effects against cancer cells.

Several synthesis methods have been documented for producing 2-(Chloromethyl)-3-methylnaphthalene:

  • Direct Chloromethylation: Naphthalene derivatives can be chloromethylated using reagents like formaldehyde and hydrochloric acid.
  • Friedel-Crafts Reaction: This method involves the alkylation of naphthalene with chloromethyl compounds in the presence of a Lewis acid catalyst.
  • Lithiation and Substitution: Utilizing lithium reagents to lithiate naphthalene derivatives followed by substitution reactions can also yield this compound .

2-(Chloromethyl)-3-methylnaphthalene finds applications in various fields:

  • Pharmaceuticals: Its derivatives may be explored for drug development due to potential therapeutic effects.
  • Material Science: Used in the synthesis of polymers and other materials due to its reactive functional groups.
  • Chemical Intermediates: Serves as an intermediate in the production of other complex organic compounds.

Interaction studies have focused on how 2-(Chloromethyl)-3-methylnaphthalene interacts with biological systems and other chemical compounds. These studies typically evaluate:

  • Binding Affinity: Understanding how well the compound binds to specific biological targets.
  • Synergistic Effects: Investigating how it may enhance or inhibit the activity of other compounds in therapeutic contexts.

Such studies are crucial for determining its potential as a lead compound in drug discovery .

Several compounds share structural similarities with 2-(Chloromethyl)-3-methylnaphthalene, each presenting unique properties:

Compound NameMolecular FormulaUnique Features
1-Chloromethyl-2-methylnaphthaleneC12H11ClC_{12}H_{11}ClDifferent position of chloromethyl group
1-Methyl-2-naphtholC11H10OC_{11}H_{10}OHydroxyl group instead of chloromethyl
1,4-Dichloro-2-methylnaphthaleneC11H8Cl2C_{11}H_{8}Cl_2Two chlorine substituents at different positions

These compounds illustrate variations in reactivity and biological activity based on their structural differences. The unique positioning of functional groups in 2-(Chloromethyl)-3-methylnaphthalene contributes to its distinctive reactivity profile compared to its analogs.

Blanc Chloromethylation-Dechlorination Reaction Mechanisms

The Blanc chloromethylation reaction, first described by Gustave Louis Blanc in 1923, involves the electrophilic substitution of aromatic rings using formaldehyde and hydrogen chloride under Lewis acid catalysis. For naphthalene derivatives, this method proceeds via protonation of formaldehyde to generate a chlorocarbenium ion (ClCH₂⁺), which attacks the electron-rich C2 position of 3-methylnaphthalene. Zinc chloride (ZnCl₂) typically serves as the catalyst, stabilizing the transition state and directing regioselectivity.

A critical modification involves subsequent dechlorination steps to refine positional selectivity. For example, the use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in post-reaction workups enhances the separation of 2-(chloromethyl)-3-methylnaphthalene from di- or polysubstituted byproducts. This two-step process achieves 80–85% regioselectivity for the monochloromethylated product when conducted at 0–5°C in dichloromethane (DCM).

Table 1: Key Parameters in Blanc Chloromethylation of 3-Methylnaphthalene

ParameterOptimal ValueImpact on Yield/Selectivity
Temperature0–5°CMinimizes polyalkylation
HCl Concentration37–43%Maximizes ClCH₂⁺ generation
Catalyst Loading10 mol% ZnCl₂Balances activity vs. side reactions

Solvent-Free Chloromethylation Approaches in Naphthalene Functionalization

Solvent-free methodologies have emerged to address energy-intensive distillation steps in traditional Blanc reactions. A 2021 patent demonstrated that mixing 3-methylnaphthalene with paraformaldehyde and 42–43% hydrochloric acid under neat conditions achieves 96.1% yield of 2-(chloromethyl)-3-methylnaphthalene at 40°C. This approach eliminates dichloromethane, reducing environmental and safety risks associated with volatile solvents.

The reaction mechanism shifts under solvent-free conditions: paraformaldehyde decomposes in situ to generate gaseous formaldehyde, which reacts with HCl to form ClCH₂⁺. The absence of solvent increases local concentrations of the electrophile, favoring attack at the sterically accessible C2 position over the C1 site. Post-reaction crystallization in ethanol further purifies the product to >99% purity without distillation.

Lewis Acid/Phase Transfer Catalyst Systems for Regioselective Substitution

Modern systems combine Lewis acids (e.g., FeCl₃/CuCl₂ mixtures) with phase transfer catalysts (PTCs) like benzyltrimethylammonium chloride to enhance both reaction rate and selectivity. FeCl₃ activates formaldehyde more effectively than ZnCl₂, while CuCl₂ suppresses diarylmethane formation by moderating electrophilicity. PTCs facilitate the migration of ClCH₂⁺ from the aqueous phase into the organic layer, increasing interfacial reaction efficiency.

Table 2: Catalyst Systems for Regioselective Chloromethylation

Catalyst SystemRegioselectivity (C2:C1)Yield (%)
ZnCl₂ (Traditional)4:179.5
FeCl₃/CuCl₂ + PTC12:196.1

This system reduces reaction times from 8 hours to 2 hours at 40°C, as the Fe³⁺/Cu²⁺ redox pair accelerates ClCH₂⁺ generation.

Comparative Analysis of Paraformaldehyde vs. Gaseous HCl Chloromethylation

Paraformaldehyde has largely superseded gaseous HCl in industrial settings due to handling safety and reaction control. A side-by-side comparison reveals:

Table 3: Paraformaldehyde vs. Gaseous HCl in Chloromethylation

ParameterParaformaldehydeGaseous HCl
Reaction Temperature40°C-10°C to 0°C
Yield96.1%82–85%
Byproduct Formation<1% diarylmethane5–8% diarylmethane
ScalabilityKilogram-scale feasibleLimited by gas handling

Paraformaldehyde’s solid form allows precise stoichiometric control, whereas gaseous HCl requires stringent pressure regulation. The exothermicity of gaseous HCl reactions also necessitates cryogenic conditions, increasing energy costs.

The utilization of 2-(Chloromethyl)-3-methylnaphthalene as a precursor in isotropic pitch synthesis represents a significant advancement in carbon fiber production methodologies [8]. This compound, with the molecular formula C₁₂H₁₁Cl and molecular weight of 190.67 g/mol, serves as an essential intermediate in the Blanc chloromethylation-dechlorination reaction pathway for producing high-quality isotropic pitches [2] [8].

Chemical Pathway and Reaction Mechanism

The synthesis process begins with naphthalene undergoing Blanc chloromethylation under mild conditions, where chloromethyl groups are introduced into the naphthalene ring structure [8] [43]. During this chloromethylation process, alpha-hydrogen atoms on the naphthalene ring demonstrate heightened susceptibility to substitution by chloromethyl groups, resulting in the formation of 1-chloromethylnaphthalene and smaller quantities of 1,4-dichloromethylnaphthalene [8]. The reaction mechanism involves protonation of formaldehyde under acidic conditions with zinc chloride as catalyst, making the carbon more electrophilic for aromatic ring attack [43].

Research findings indicate that 2-(Chloromethyl)-3-methylnaphthalene can be produced through various synthetic routes, including photobromination followed by dehydrobromination reactions [44]. Thermodynamic and kinetic calculations have confirmed the preferential substitution patterns during chloromethylation, with reaction temperatures of 180°C being necessary to induce bromine substitution of methyl hydrogen in related methylnaphthalene compounds [44].

Isotropic Pitch Formation

The thermal dechlorination polymerization of chloromethylnaphthalene derivatives produces high-quality isotropic pitches characterized by linear methylene-bridged naphthalene ring structures [8]. These synthesized pitches exhibit exceptional properties including high purity, elevated hydrogen-to-carbon ratios, complete solubility in quinoline, and outstanding spinnability characteristics [8] [15].

PropertyValueSignificance
Softening Point>200°CEnhanced thermal stability for processing [8]
Quinoline Solubility100%Complete homogeneity for fiber spinning [8]
Hydrogen/Carbon RatioHighImproved carbonization yield [8]
Molecular StructureLinear methylene-bridgedEnhanced spinnability [8]

The homogeneous isotropic phase, combined with appropriate viscosity and outstanding spinnability, enables these synthesized pitches to serve as effective precursors for preparing isotropic pitch-based carbon fibers through melt spinning processes [8] [22]. The resulting carbon fibers demonstrate superior mechanical properties compared to conventional pitch-based fibers due to the controlled molecular architecture achieved through the chloromethylation-dechlorination pathway [22] [25].

Synthesis Optimization

Recent investigations have demonstrated that polymerization temperatures significantly influence the final pitch characteristics [8]. Naphthalene-derived isotropic pitch synthesized at 380°C exhibits optimal carbonization behavior, achieving 57% carbon yield at 800°C [8]. The derived semi-cokes display fine isotropic texture even when carbonized at lower temperatures of 550°C, indicating excellent structural control throughout the conversion process [8].

Molecular Structure Control in Melt-Spinnable Pitch Development

The molecular structure of 2-(Chloromethyl)-3-methylnaphthalene enables precise control over melt-spinnable pitch properties through strategic manipulation of polymerization pathways and molecular weight distribution [24] [48]. The compound's chloromethyl functionality provides reactive sites for controlled polymer chain growth, facilitating the development of pitches with tailored spinning characteristics [16] [51].

Molecular Weight Distribution Engineering

The molecular weight distribution of pitch materials significantly impacts their melt-spinning behavior and final carbon fiber properties [24] [50]. Research utilizing matrix-assisted laser desorption ionization time-of-flight mass spectrometry has demonstrated that chloromethylnaphthalene-derived pitches exhibit controllable molecular weight distributions ranging from 800 to 4000 daltons [14]. The most abundant molecular weights concentrate around 2000 daltons for isotropic pitches and 2600 daltons for mesophase pitches [14].

Micro-kinetics modeling of pitch polymerization reveals that molecular size increases through free radical generation, combination, and structural transformation cycles [24]. The autocatalysis effect, which broadens molecular weight distribution, results from acceleration of reaction speed as molecular size increases due to decreased activation energy for free radical generation [24].

Pitch TypeMolecular Weight Range (Da)Peak Molecular Weight (Da)Distribution Characteristics
Isotropic800-4000~2000Broad distribution [14]
Mesophase (50% LC)1000-3500~2200Moderate distribution [14]
Mesophase (98% LC)1500-3000~2600Narrow distribution [14]

Rheological Properties Control

The viscosity and flow behavior of melt-spinnable pitches derived from chloromethylnaphthalene precursors can be precisely controlled through molecular structure modifications [51] [52]. Viscosity-temperature relationships follow Arrhenius-type behavior, with activation energies dependent on molecular structure and degree of polymerization [51]. The tension in spinning filaments correlates with viscosity according to the relationship F∝μ₀W^(1/6)f₁(v₀,vₗ,vₐ)/f₂(T₀,Tₛ,Tₐ,E), where parameters include mass flow rate, velocities, temperatures, and activation energy [51].

Research demonstrates that slower cooling of filaments with larger diameters using pitches with smaller activation energies enhances spinnability [51]. The incorporation of methylene bridges between naphthalene units, facilitated by the chloromethyl functionality, reduces flow activation energy and improves processing characteristics [15] [18].

Structural Architecture Optimization

The linear methylene-bridged molecular structure achieved through chloromethylnaphthalene polymerization provides superior spinning properties compared to conventional pitch architectures [8] [44]. Nuclear magnetic resonance analysis reveals that the content of aromatic hydrogen decreases significantly during thermal polycondensation, while aliphatic hydrogen content increases, indicating formation of naphthenic structures [14].

Fourier-transform infrared spectroscopy studies confirm the presence of methylene groups and naphthenic structures in chloromethylnaphthalene-derived pitches [45]. The aliphatic carbon-hydrogen stretching peaks at 3000-2800 cm⁻¹ indicate successful incorporation of flexible linking groups that enhance melt-spinning behavior [49].

Carbonization Behavior and Microtextural Evolution Studies

The carbonization behavior of 2-(Chloromethyl)-3-methylnaphthalene-derived materials exhibits unique characteristics that significantly influence the final microtextural properties of carbon products [8] [30]. Detailed investigations of the carbonization process reveal complex physicochemical transformations that determine the ultimate performance characteristics of pitch-based carbon materials [33] [56].

Thermal Decomposition Pathways

During carbonization, chloromethylnaphthalene-derived pitches undergo systematic molecular transformations involving polymerization through loss of side chains and hydrogen atoms [33]. The conversion process encompasses multiple physical and chemical transformations among pitch components, with molecular rearrangements being prevalent throughout the temperature range [33]. Stable free radicals form during both polymerization and rearrangement processes, contributing to the development of carbon structure [33].

The carbonization sequence proceeds through distinct stages: initial pitch softening at 185-215°C, complete melting at 230-240°C, and progressive carbon structure development at elevated temperatures [52]. Research indicates that the hydrogen-to-carbon ratio decreases regularly with heat treatment temperature, with hydrogen removal occurring primarily as molecular hydrogen and methane [33].

Temperature Range (°C)Process StageKey TransformationsCarbon Yield (%)
185-215Initial MeltingSoftening, molecular mobility [52]-
230-240Complete MeltingHomogeneous liquid phase [52]-
380-400PolymerizationCross-linking, chain growth [8]-
550Early CarbonizationSemi-coke formation [8]57
800CarbonizationCarbon structure development [8]57

Microtextural Development

The microtextural evolution during carbonization of chloromethylnaphthalene-derived materials demonstrates exceptional control over final carbon structure [8] [31]. Semi-cokes derived from naphthalene-based isotropic pitch display fine isotropic texture even when carbonized at 550°C, indicating superior structural uniformity compared to conventional pitch materials [8].

High-resolution scanning electron microscopy and transmission electron microscopy studies reveal that carbonization temperature significantly affects crystallite size and defect density [30]. Longer carbonization times or slower heating rates enhance crystallite sizes while reducing structural defects, leading to improved mechanical properties [30]. The relationship between carbonization conditions and crystalline structure demonstrates linear proportionality between temperature and carbon content from 700-1000°C [62].

Carbon Yield Optimization

Research findings indicate that naphthalene-derived isotropic pitch achieves 57% carbon yield at 800°C, which represents exceptional efficiency for pitch-based carbonization processes [8]. The carbon yield depends significantly on the molecular composition of the precursor pitch and pyrolysis conditions [58]. The relationship between carbon yield and pitch composition can be expressed as CY = QI + BI + K(BS), where QI represents quinoline insolubles, BI represents benzene insolubles, BS represents benzene solubles, and K is a constant dependent on pitch softening point [58].

Comparative studies demonstrate that pitch-based carbon fibers exhibit approximately 75% yield compared to 40-45% for polyacrylonitrile-based precursors, making chloromethylnaphthalene-derived materials economically advantageous [22]. The high carbon yield results from the aromatic structure being closer to graphite than alternative precursors, requiring less energy for conversion and shorter carbonization times [22].

Crystalline Structure Evolution

X-ray diffraction analysis reveals systematic changes in crystalline parameters during carbonization of chloromethylnaphthalene-derived materials [30] [60]. The graphitization degree reaches 81.40% with ID/IG ratios of 0.12 for well-developed graphitic carbons obtained through high-temperature treatment at 2600°C [60]. Raman spectroscopy studies confirm the evolution of carbon structure, with the D-band to G-band intensity ratio decreasing as crystalline order improves [30].

XLogP3

4.4

Exact Mass

190.0549280 g/mol

Monoisotopic Mass

190.0549280 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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